synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride
synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride
An In-depth Technical Guide to the Synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Chemistry
5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride is a vital organic intermediate, recognized for its role in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its structural arrangement, featuring a sterically hindered tert-butyl group, a propoxy ether linkage, and a reactive sulfonyl chloride moiety, makes it a versatile precursor for a wide range of sulfonamide derivatives.[1] Sulfonamides are a cornerstone of medicinal chemistry, forming the active components in numerous antibiotics, anti-inflammatory drugs, and targeted herbicides.[1] This guide provides a comprehensive overview of a reliable synthetic pathway, detailed experimental protocols, and critical safety considerations for the preparation of this compound.
| Compound Identifier | Value |
| IUPAC Name | 5-tert-butyl-2-propoxybenzenesulfonyl chloride[] |
| CAS Number | 681260-21-9[1][][3] |
| Molecular Formula | C₁₃H₁₉ClO₃S[1][][3] |
| Molecular Weight | 290.81 g/mol [][3] |
Strategic Synthesis Pathway: A Two-Step Approach
The is most efficiently achieved through a two-step process starting from the commercially available 4-tert-butylphenol. The strategy involves first introducing the propoxy group via etherification, followed by a regioselective chlorosulfonation of the activated aromatic ring.
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Step 1: Williamson Ether Synthesis. The initial step involves the conversion of the phenolic hydroxyl group of 4-tert-butylphenol into a propoxy ether. This classic Sₙ2 reaction utilizes a propyl halide and a strong base to form the intermediate, 4-(tert-butyl)-1-propoxybenzene. The base deprotonates the phenol, creating a more nucleophilic phenoxide ion that readily attacks the electrophilic carbon of the propyl halide.[4]
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Step 2: Electrophilic Chlorosulfonation. The second step introduces the key sulfonyl chloride functional group. The ether intermediate, 4-(tert-butyl)-1-propoxybenzene, possesses a strongly activating propoxy group, which directs electrophilic substitution to the ortho and para positions. As the para position is sterically blocked by the bulky tert-butyl group, the incoming chlorosulfonium cation (generated from chlorosulfonic acid) is directed almost exclusively to the ortho position, yielding the desired final product. This regioselectivity is a key advantage of this synthetic design.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful isolation and characterization of the intermediate in Part A is a critical checkpoint before proceeding to the final, more hazardous step.
Part A: Synthesis of 4-(tert-butyl)-1-propoxybenzene (Intermediate)
Rationale: This procedure, adapted from established Williamson ether synthesis methods, ensures the complete conversion of the starting phenol to its corresponding ether, a necessary prerequisite for the subsequent regioselective chlorosulfonation.[4]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-tert-butylphenol | 150.22 | 15.0 g | 0.10 |
| Sodium Metal | 22.99 | 2.53 g | 0.11 |
| 1-Bromopropane | 123.00 | 13.5 g (10.0 mL) | 0.11 |
| Ethanol (Absolute) | 46.07 | 150 mL | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| 3M NaOH (aq) | 40.00 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | 10 g | - |
Procedure:
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Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small pieces to a flame-dried 500 mL round-bottom flask containing 150 mL of absolute ethanol. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely.
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Formation of Phenoxide: To the resulting sodium ethoxide solution, add 15.0 g of 4-tert-butylphenol. Stir the mixture for 15 minutes at room temperature to ensure complete formation of the sodium phenoxide salt.
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Alkylation: Attach a reflux condenser and add 13.5 g of 1-bromopropane dropwise to the mixture. Once the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, remove the ethanol using a rotary evaporator. To the resulting residue, add 100 mL of deionized water.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 100 mL).
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Washing: Combine the organic extracts and wash sequentially with 50 mL of 3M NaOH solution (to remove any unreacted phenol) and 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
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Purification: Purify the crude oil by vacuum distillation to obtain 4-(tert-butyl)-1-propoxybenzene as a clear liquid.
Part B: Synthesis of 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride
Rationale: This chlorosulfonation step utilizes an excess of chlorosulfonic acid as both the reagent and solvent. The low reaction temperature is critical to minimize the formation of side products, particularly sulfones, and to control the highly exothermic nature of the reaction.[5][6]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(tert-butyl)-1-propoxybenzene | 192.30 | 9.6 g | 0.05 |
| Chlorosulfonic Acid | 116.52 | 29.1 g (16.5 mL) | 0.25 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Ice | - | 300 g | - |
| Saturated NaHCO₃ (aq) | 84.01 | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | 10 g | - |
Procedure:
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Reaction Setup: In a fume hood, equip a 250 mL three-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Add 16.5 mL of chlorosulfonic acid to the flask.
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Cooling: Cool the flask to -10 °C using an acetone/dry ice bath.
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Substrate Addition: Slowly add 9.6 g of 4-(tert-butyl)-1-propoxybenzene dropwise from the addition funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.
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Reaction: Once the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours.
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Quenching: Perform this step with extreme caution. Slowly and carefully pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring. Chlorosulfonic acid reacts violently with water.
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Extraction: Once the ice has melted, transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 75 mL).
-
Washing: Combine the organic layers and wash carefully with cold deionized water (100 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid (note: CO₂ evolution), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure at a low temperature (<30 °C) to yield the crude sulfonyl chloride.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/diethyl ether) to afford the final product.[5]
Caption: Experimental workflow for the two-part synthesis.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
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¹H NMR: Expect signals corresponding to the aromatic protons, the three distinct proton environments of the propoxy group (-OCH₂CH₂CH₃), and a sharp singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the carbons of the propoxy and tert-butyl groups.
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IR Spectroscopy: Look for characteristic absorption bands for S=O stretching (in the 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ regions) and C-O-C stretching.[5]
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Mass Spectrometry: To confirm the molecular weight of 290.81 g/mol .[][3]
Safety Precautions and Hazard Management
The involves hazardous materials and requires strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood by trained personnel.
| Substance | Key Hazards | Recommended Precautions |
| Chlorosulfonic Acid | Highly corrosive. Reacts violently with water. Causes severe skin burns and eye damage.[7] | Use in a fume hood. Wear acid-resistant gloves, a face shield, and a lab coat. Add to other reagents slowly and in a controlled manner. Quench with extreme caution. |
| Sodium Metal | Flammable solid. Reacts violently with water to produce flammable hydrogen gas. | Handle under an inert atmosphere or mineral oil. Use non-sparking tools. Have a Class D fire extinguisher available. |
| Sulfonyl Chlorides (Product) | Corrosive. Moisture sensitive. Causes severe skin burns and eye damage (H314).[3][8][9] | Avoid contact with skin and eyes. Handle under an inert atmosphere. Store in a cool, dry, well-ventilated place.[3][7] |
| Organic Solvents (Ethanol, Ethers, DCM) | Flammable (Ethanol, Ether). Volatile. Potential health hazards upon inhalation or contact. | Keep away from ignition sources. Ensure adequate ventilation. Wear appropriate gloves and eye protection.[10] |
Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety glasses with side shields, a face shield, and chemical-resistant gloves (e.g., butyl rubber for corrosive materials) are mandatory.[10]
Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Quench reactive waste streams (e.g., residual chlorosulfonic acid) carefully before disposal.[11]
References
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- 5-(tert-Butyl)-2-propoxybenzene-1-sulfonyl chloride. (n.d.). MySkinRecipes.
- CAS 681260-21-9 5-TERT-BUTYL-2-PROPOXY-BENZENESULFONYL CHLORIDE. (n.d.). BOC Sciences.
- tert-Butylsulfinyl chloride Safety Data Sheet. (2024, September 6). MilliporeSigma.
- Benzenesulfonyl chloride Safety Data Sheet. (2012, March 7). Fisher Scientific.
- Benzenesulfonyl Chloride Safety Data Sheet. (2025, January 15). TCI Chemicals.
- 4-((Trifluoromethyl)sulfonyl)benzenesulfonyl chloride Safety Data Sheet. (2025, March 18). Angene Chemical.
- 5-TERT-BUTYL-2-PROPOXY-BENZENESULFONYL CHLORIDE | 681260-21-9. (n.d.). ChemicalBook.
- Preparation method of substituted benzene sulfonyl chloride. (2014).
- Benzenesulfonyl Chloride Safety Data Sheet. (n.d.). FUJIFILM Wako Chemicals.
- Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis. (n.d.).
- 5-Cyano-2-methylbenzene-1-sulfonyl chloride. (n.d.). PubChem.
- Barium 5-(tert-butyl)
- Synthesis of 4-tert-butyl-1-n-propoxybenzene. (n.d.). PrepChem.com.
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